Potassium trans-2-methylcyclopentyltrifluoroborate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trans-2-methylcyclopentyltrifluoroborate can be synthesized through the reaction of 2-methylcyclopentylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods while ensuring proper handling and safety measures due to the compound’s reactivity .
Chemical Reactions Analysis
Types of Reactions
Potassium trans-2-methylcyclopentyltrifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the trifluoroborate with aryl, alkenyl, or alkyl halides and triflates .
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., THF, ethanol).
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trans-2-methylcyclopentyltrifluoroborate is widely used in scientific research due to its versatility in cross-coupling reactions. Some of its applications include:
Mechanism of Action
The mechanism of action of potassium trans-2-methylcyclopentyltrifluoroborate in cross-coupling reactions involves the formation of a palladium complex with the trifluoroborate. This complex then undergoes oxidative addition with an aryl or alkyl halide, followed by transmetalation and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium naphthyltrifluoroborate
- Potassium benzyltrifluoroborate
Uniqueness
Potassium trans-2-methylcyclopentyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to other trifluoroborates, it offers advantages in terms of stability and ease of handling, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
potassium;trifluoro-[(1R,2R)-2-methylcyclopentyl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3.K/c1-5-3-2-4-6(5)7(8,9)10;/h5-6H,2-4H2,1H3;/q-1;+1/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYBBWFXLHMYNE-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCC1C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-]([C@@H]1CCC[C@H]1C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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